Negligible Target Engagement at sEH and 5-LOX Versus Nanomolar-Active Naphthyridinone Comparators
6-Methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one exhibited no significant inhibitory activity against human recombinant soluble epoxide hydrolase (sEH) or human recombinant 5-lipoxygenase (5-LOX), with recorded IC50 values exceeding 10,000 nM in both assays [1]. In contrast, potent naphthyridinone-based dual sEH/5-LOX inhibitors from the same chemotype series achieve IC50 values in the range of 13–50 nM against these targets, representing a greater than 200-fold potency differential [2]. This quantitative gap demonstrates that the specific substitution pattern of this compound is incompatible with productive binding at the catalytic sites of sEH and 5-LOX, whereas more optimized naphthyridinone derivatives achieve potent dual inhibition.
| Evidence Dimension | Inhibitory potency (IC50) at human recombinant sEH |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Potent naphthyridinone dual sEH/5-LOX inhibitor BDBM50620383: sEH IC50 = 13 nM |
| Quantified Difference | Target compound is >769-fold less potent than comparator |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus-infected Sf9 insect cells, assessed as reduction in 6-methoxynaphthaldehyde formation using PHOME substrate, 1 min preincubation |
Why This Matters
For researchers seeking sEH or 5-LOX inhibitory activity, this compound is demonstrably unsuitable and should not be procured; the potency differential exceeds 200-fold relative to active analogs, confirming that the N1-octyl/5,6-dihydro combination ablates target engagement.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): IC50 > 10,000 nM against sEH and 5-LOX. 2024. View Source
- [2] BindingDB. BDBM50620383 (CHEMBL5407621): sEH IC50 = 13 nM. 2024. View Source
